7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
7-piperidin-1-yl-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-2-6-13(7-3-1)11-9-4-5-10(11)12-8-9/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHXQIDLXJAWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2C3CCC2NC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview of the 7-Azabicyclo[2.2.1]heptane Core Synthesis
The bicyclic core structure, 7-azabicyclo[2.2.1]heptane, is the fundamental scaffold for the target compound. Several synthetic routes have been developed, with improvements over time to increase yield and purity.
Classical Synthesis (Fraser and Swingle, 1970):
The original synthesis of 7-azabicyclo[2.2.1]heptane involved a multi-step process starting from hydroquinone derivatives, resulting in low overall yields (<1%). Fraser and Swingle improved this by developing two five-step routes, achieving yields of 18% and up to 36% respectively. The latter route, although requiring large amounts of platinum oxide catalyst, provided a more practical approach to the bicyclic amine core. Key steps involved cyclization and functional group transformations to establish the bicyclic framework and nitrogen incorporation at the 7-position.Alternative Approaches:
Other methods include intramolecular cyclizations of appropriately substituted cyclohexane derivatives and Diels-Alder reactions involving N-substituted pyrroles and acetylenic dienophiles. However, Diels-Alder routes often suffer from low yields (<9%) for the parent bicyclic amine.
Stepwise Synthetic Strategy Example
A representative synthetic sequence to prepare 7-(1-piperidinyl)-2-azabicyclo[2.2.1]heptane may involve:
Detailed Research Findings and Reaction Conditions
Fraser and Swingle's Improved Synthesis (1970):
- The bicyclic amine was synthesized via a five-step sequence with an overall yield of up to 36%.
- The exo-2-chloro derivative was prepared as an intermediate by chlorination, facilitating nucleophilic substitution at the 7-position.
- The structure and stereochemistry were confirmed by NMR spectroscopy, including analysis of bridgehead proton signals and substituent configuration.
Palladium-Bisimidazol-2-ylidene Catalyzed Amination (2001):
- The cross-coupling reaction was performed under mild conditions with a palladium catalyst complex.
- Piperidine was introduced efficiently at the 7-position of the bicyclic amine core.
- The reaction showed good tolerance to various functional groups, making it versatile for synthesizing a range of 7-substituted derivatives.
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- Intramolecular cyclization of dibromocyclohexyl carbamates under basic conditions has also been employed to construct the bicyclic framework with substituents at the 7-position.
- Functionalization via radical cyclization and other organometallic methods has been explored for related bicyclic amines but is less common for direct piperidinyl substitution.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or other reactive sites on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis Methodologies
The synthesis of 7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane typically involves several strategic approaches:
- Acylation Reactions : The compound can be synthesized through acylation of 7-azabicyclo[2.2.1]heptane derivatives with various acylating agents, leading to the formation of 7-(1-piperidinyl) derivatives. This method has been documented for producing a range of substituted compounds with potential biological activities .
- Intramolecular Ugi Reactions : A novel approach involves using 7-azabicyclo[2.2.1]heptane derivatives in intramolecular Ugi reactions to yield β-lactam derivatives and polyfunctionalized azabicyclic peptidomimetics. This method allows for the incorporation of diverse functional groups, enhancing the compound's versatility in drug design .
- Diels-Alder Reactions : The Diels-Alder reaction has also been utilized to synthesize highly substituted derivatives of 7-azabicyclo[2.2.1]heptane, demonstrating its utility in constructing complex molecular architectures .
Biological Activities
The biological significance of 7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane is notable, particularly due to its structural similarity to naturally occurring alkaloids:
- Antinociceptive Properties : Research indicates that derivatives of this compound exhibit antinociceptive effects, making them potential candidates for pain management therapies. The mechanism is thought to involve modulation of nicotinic acetylcholine receptors, similar to the action of epibatidine, a well-known alkaloid derived from amphibian sources .
- Platelet Aggregation Inhibition : Some derivatives have been explored for their ability to inhibit platelet aggregation, which is crucial for developing new anticoagulant drugs . This property is particularly valuable in managing cardiovascular diseases.
Role as a Building Block in Drug Development
The unique structural features of 7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane make it an attractive scaffold for drug design:
- Rigid Proline Surrogate : It serves as a rigid proline surrogate in peptide synthesis, allowing for the development of peptidomimetics that maintain bioactivity while enhancing stability against enzymatic degradation .
- Combinatorial Libraries : The compound has been employed in the synthesis of combinatorial libraries aimed at discovering new histone deacetylase inhibitors, showcasing its potential in cancer therapeutics . The ability to modify the nitrogen atom introduces complexity and diversity into the library compounds.
Case Studies and Research Findings
Several studies highlight the applications and potential of 7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane:
Mechanism of Action
The mechanism of action of 7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Epibatidine and Pyridinyl Derivatives
Epibatidine (exo-2-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane) is a well-known nAChR agonist isolated from poison frogs. Compared to 7-(1-piperidinyl)-2-azabicyclo[2.2.1]heptane, epibatidine’s 7-aza scaffold is substituted with a chloropyridyl group, conferring high affinity for α4β2 nAChRs (IC₅₀ ~ 0.05 nM). Modifications to the pyridine ring (e.g., halogen substitution) retain receptor affinity but alter selectivity and toxicity profiles. For example:
- Epibatidine analogs with 2'-fluoro, bromo, or iodo substituents exhibit similar α4β2 binding but reduced analgesic potency .
- Replacement of the pyridine with a piperidinyl group (as in the target compound) likely reduces nAChR affinity due to the absence of aromatic π-π interactions critical for receptor binding .
Table 1: Key Differences Between Epibatidine and 7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane
| Feature | Epibatidine | 7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane |
|---|---|---|
| Substituent at 7-position | 6-Chloro-3-pyridyl | 1-Piperidinyl |
| nAChR Affinity (α4β2) | ~0.05 nM (IC₅₀) | Not reported; expected lower |
| Biological Activity | Potent analgesic, neurotoxic | Antiviral potential (see below) |
| Synthesis Complexity | Multi-step, low yield (~1% in early routes) | Moderate (via nucleophilic substitution) |
Sulfonamide-Functionalized 2-Azabicyclo[2.2.1]heptanes
2-Azabicyclo[2.2.1]heptanes bearing sulfonamide groups (e.g., compounds 3 and 6 in ) demonstrate antiviral activity against encephalomyocarditis virus (EMCV) and human parainfluenza virus (HPIV-3):
- Compound 6 : IC₅₀ = 7.5 ± 0.8 µM (AdV5), 1.5 ± 0.2 µM (HPIV-3) .
- Compound 3 : IC₅₀ = 22.0 ± 2.6 µM (EMCV) .
In contrast, 7-(1-piperidinyl)-2-azabicyclo[2.2.1]heptane lacks sulfonamide pharmacophores, suggesting divergent biological targets.
7-Substituted Derivatives for Drug Discovery
The 7-position is a critical site for functionalization in 2-azabicyclo[2.2.1]heptanes:
- Anti-7-bromo-2-azabicycloheptanes : Serve as intermediates for nucleophilic substitution with C, N, O, or halogen groups, enabling diverse derivatization .
- 7-Piperidinyl substitution : Introduces a bulky, basic group that may sterically hinder receptor binding compared to smaller substituents (e.g., chloro or ethoxycarbonyl).
Biological Activity
7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane, a bicyclic amine compound, is recognized for its unique structural properties and potential biological activities. This compound is particularly notable for its interactions with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of 7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane is C_{10}H_{16}N_2. Its rigid bicyclic structure contributes to its biological activity by facilitating specific interactions with target proteins and receptors.
The primary mechanism of action involves the compound's role as an antagonist for the Orexin-1 receptor, which is implicated in various physiological processes such as sleep regulation and appetite control. The binding affinity and selectivity towards this receptor are critical for its potential therapeutic applications, particularly in treating disorders like insomnia and obesity.
Biological Activity Overview
Biochemical Properties:
- Target Interaction: The compound interacts with multiple enzymes and proteins, influencing cellular signaling pathways, gene expression, and metabolic processes.
- Cellular Effects: It has been shown to affect cell function significantly, impacting processes such as apoptosis and proliferation in various cell types.
Pharmacokinetics:
- Absorption: High gastrointestinal absorption has been reported for related compounds, suggesting favorable bioavailability.
- Distribution: The distribution within tissues is mediated by specific transporters, which may influence its efficacy and safety profile.
Binding Affinity Studies
A study evaluated the binding affinities of various derivatives of 7-azabicyclo[2.2.1]heptane at the dopamine transporter, revealing that certain stereoisomers exhibited Ki values ranging from 5 to 96 µM, indicating moderate potency compared to cocaine .
Analgesic Properties
Research has indicated that derivatives of this compound may possess analgesic and anti-inflammatory properties. These effects were observed in animal models where administration resulted in significant pain relief without the typical side effects associated with conventional analgesics .
Case Studies
Case Study 1: Orexin-1 Antagonism
In a controlled study involving rodent models, administration of 7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane resulted in decreased food intake and altered sleep patterns, supporting its role as an Orexin-1 receptor antagonist. The findings suggest potential therapeutic applications in obesity management and sleep disorders.
Case Study 2: Analgesic Efficacy
Another study focused on the analgesic effects of a related compound in a neuropathic pain model demonstrated significant pain reduction compared to control groups. The mechanism was attributed to modulation of pain pathways involving opioid receptors, highlighting the compound's versatility in therapeutic applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C_{10}H_{16}N_2 |
| Binding Affinity (Ki) | 5 - 96 µM |
| Absorption | High |
| Primary Target | Orexin-1 Receptor |
| Therapeutic Applications | Analgesic, Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 7-(1-piperidinyl)-2-azabicyclo[2.2.1]heptane, and how can reaction conditions be optimized?
- Methodology :
- Classical Functional Group Manipulation : Portoghese’s synthesis of related bicyclic amines (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) involves sequential protection/deprotection steps, such as benzoylation, tosylation, and borane reduction. For example, LiBH₄ reduction of tosyl intermediates achieves high yields (93%) under mild conditions .
- Free Radical Cyclization : Intramolecular free radical reactions using precursors with radical acceptors (e.g., C7-substituted azabicyclo derivatives) enable regioselective cyclization. This method avoids harsh acidic/basic conditions and improves stereochemical control .
Q. How can NMR and mass spectrometry confirm the structure and purity of 7-(1-piperidinyl)-2-azabicyclo[2.2.1]heptane?
- NMR Analysis :
- ¹H NMR : Bicyclic protons (e.g., bridgehead H atoms) exhibit distinct splitting patterns due to restricted rotation. For example, protons on the norbornane framework resonate between δ 1.5–3.0 ppm, with coupling constants (J) reflecting the bicyclic geometry .
- ¹³C NMR : Quaternary carbons (e.g., bridgehead C atoms) appear as singlets, while piperidinyl carbons show characteristic shifts (δ 45–60 ppm for N-bound carbons) .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiopure 7-(1-piperidinyl)-2-azabicyclo[2.2.1]heptane?
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., trans-4-hydroxy-L-proline) to induce chirality. For example, Zhang et al. achieved >90% enantiomeric excess (ee) via stereospecific borane reduction of ketone intermediates .
- Asymmetric Catalysis : Chiral ligands (e.g., β-proline derivatives) can control stereochemistry in aldol or cycloaddition reactions. Evidence shows bicyclic β-proline analogues enhance stereoselectivity in catalytic reactions compared to monocyclic systems .
Q. How do competing reaction pathways (e.g., radical vs. ionic mechanisms) influence the synthesis of azabicyclo derivatives?
- Radical Stability : The 7-azabicyclo[2.2.1]hept-2-yl radical exhibits enhanced stability due to conjugation with the nitrogen lone pair, favoring intramolecular cyclization over dimerization .
- Ionic vs. Radical Selectivity : In acidic conditions (e.g., HCl/THF), ionic pathways dominate, leading to protonation-induced rearrangements. In contrast, radical initiators (e.g., benzoyl peroxide) promote C–C bond formation without acid-sensitive functional group interference .
Q. What computational tools aid in predicting reaction outcomes for azabicycloheptane derivatives?
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes transition states for radical cyclization, predicting regioselectivity. For example, Armstrong et al. used DFT to validate the stability of 7-azabicyclo intermediates .
- Reaction Path Search Algorithms : ICReDD’s integrated computational-experimental workflows screen optimal conditions (e.g., solvent, catalyst) by coupling quantum mechanics with machine learning .
Data Contradictions and Resolution
Q. Why do reported yields for similar azabicycloheptane syntheses vary significantly (e.g., 85% vs. 93%)?
- Key Factors :
- Purification Methods : Column chromatography (Scheme 2 in ) vs. recrystallization (Scheme 1 in ) impacts recovery rates.
- Catalyst Loading : Pd/C hydrogenolysis at 2 mol% vs. 5 mol% affects reaction completion and byproduct formation .
Q. How can conflicting stereochemical outcomes in bicyclic amine synthesis be reconciled?
- Root Cause : Competing epimerization during acidic workup (e.g., HCl-mediated ring-opening) may invert chirality.
- Mitigation : Use mild deprotection agents (e.g., NaOMe/MeOH) and low-temperature conditions to preserve stereochemistry .
Methodological Recommendations
Q. What analytical techniques are critical for characterizing azabicycloheptane stability under physiological conditions?
- Accelerated Stability Testing :
- pH-Dependent Degradation : Incubate samples in buffers (pH 1–9) and analyze via UPLC-MS to identify hydrolysis products .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to assess thermal stability .
Q. How can researchers design scalable syntheses of azabicycloheptane derivatives for pharmacological studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
